molecular formula C18H28F2N2O2S B7009045 N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine

N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine

Cat. No.: B7009045
M. Wt: 374.5 g/mol
InChI Key: KLNRICIYDDDLEL-UHFFFAOYSA-N
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Description

N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzenesulfonyl group and a difluorodimethylbutanamine moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28F2N2O2S/c1-14(18(2,3)17(19)20)21-13-15-9-11-22(12-10-15)25(23,24)16-7-5-4-6-8-16/h4-8,14-15,17,21H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNRICIYDDDLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C(F)F)NCC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Difluorodimethylbutanamine Moiety: This step involves nucleophilic substitution reactions where the piperidine derivative reacts with a difluorodimethylbutanamine precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzenesulfonyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]benzenesulfonamide
  • N-{[1-(benzenesulfonyl)piperidin-4-yl]methyl}-2-(2-methylphenoxy)acetamide

Uniqueness

N-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine is unique due to the presence of the difluorodimethylbutanamine moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its reactivity and potential efficacy in various applications.

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